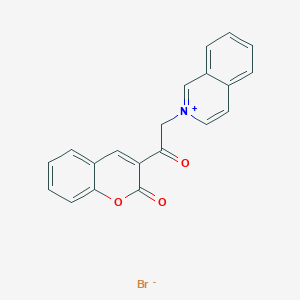

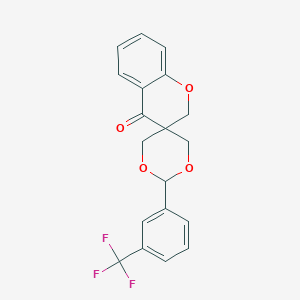

2-(2-氧代-2-(2-氧代-2H-香豆素-3-基)乙基)异喹啉-2-铵溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related isoquinoline derivatives involves reactions of isoquinoline with activated acetylenes or bromopyruvate in the presence of catalysts or reagents to produce various substituted isoquinolines. For instance, isoquinoline reacts with ethyl bromopyruvate in the presence of dialkyl acetylenedicarboxylates or diaryloylacetylenes to produce substituted pyrrolo[2,1-a]isoquinolines in good yields (Yavari, Hossaini, & Sabbaghan, 2006). These methods showcase the versatility in the synthesis of complex isoquinoline derivatives, providing a foundation for the production of the target compound.

Molecular Structure Analysis

Molecular structure analysis of isoquinoline derivatives, including crystal structure and Hirshfeld surface analysis, reveals intricate details about their geometric and electronic configurations. For example, the crystal structure analysis of certain derivatives highlights the planarity of the oxoquinoline unit and the perpendicular arrangement of substituents, indicating the presence of weak hydrogen bonds and π–π interactions that stabilize the molecular structure (Filali Baba et al., 2019). Such detailed structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including cycloadditions, Diels-Alder reactions, and condensations, to form new compounds with diverse functional groups. The reactivity of these compounds towards different reagents can lead to the synthesis of novel derivatives with potential applications. For instance, the reaction of isoquinolinium bromide with different reagents has led to the synthesis of dihydrofuro[3,2-c]coumarins and other complex molecules (Salari, Mosslemin, & Hassanabadi, 2016). These reactions highlight the compound's versatility in forming various chemical structures.

科学研究应用

新型合成技术

研究已经证明了在合成与2-(2-氧代-2-(2-氧代-2H-香豆素-3-基)乙基)异喹啉-2-ium溴化物相关的复杂化学结构方面的创新方法。例如,Pratap等人(2007)通过碱催化的环转化展示了2-氧代-4-sec-氨基-2,3,5,6-四氢苯并[f]异喹啉-1-碳腈的简便短途径合成,突出了该化合物在进一步修饰和应用于各个领域中的潜力 (Pratap et al., 2007)。

生物医学研究

在生物医学研究领域,该化合物显示出了潜力。Wang等人(2019)描述了基于二乙胺香豆素骨架的双光子荧光探针的开发,这些探针对亚硫酸盐/亚硫酸氢盐表现出高度敏感和选择性的响应,对于理解生理过程和疾病状态至关重要。这些探针表现出优秀的细胞渗透性和线粒体选择性,表明该化合物在细胞成像和生物医学诊断中的潜力 (Wang et al., 2019)。

先进化学合成

该化合物还在先进化学结构的合成中发挥作用。Alizadeh等人(2020)报告了通过选择性差向异构体一锅法IMDA反应形成环氧基氧代-4,3-c]异喹啉的过程,展示了该化合物在合成具有潜在应用于材料科学和药理学的复杂分子结构方面的多功能性 (Alizadeh et al., 2020)。

作用机制

Target of Action

Similar compounds, such as ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, have been shown to target the egfr/pi3k/akt/mtor signaling pathway and STAT3 phosphorylation .

Mode of Action

The compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and invasion. By suppressing this pathway, the compound can inhibit these processes . Additionally, it restricts the phosphorylation and nuclear translocation of STAT3 , which is a critical process in the malignant biological behaviors of colorectal cancer .

Biochemical Pathways

The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By suppressing this pathway, the compound can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also affects the phosphorylation and nuclear translocation of STAT3 , which is involved in cell growth and apoptosis.

Pharmacokinetics

Similar compounds have been shown to have significant anti-nsclc effects in vitro and in vivo This suggests that the compound may have good bioavailability

Result of Action

The compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . It also promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase .

安全和危害

属性

IUPAC Name |

3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOJZHUCFLBHOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)